



Application Notes and Protocols for Calcium Imaging Assays with GV-196771A

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Compound of Interest		
Compound Name:	GV-196771A	
Cat. No.:	B222429	Get Quote

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Introduction

GV-196771A is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist binding site.[1][2][3] NMDA receptors are ligand-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. Their activation requires the binding of both glutamate and a co-agonist, typically glycine or Dserine, leading to an influx of calcium ions (Ca2+) into the neuron.[1][4] Dysregulation of NMDA receptor activity and subsequent calcium overload are implicated in various neurological disorders, making them a key target for therapeutic intervention.

Calcium imaging assays provide a robust and high-throughput method to functionally assess the activity of NMDA receptors and the efficacy of potential modulators like **GV-196771A**.[1][5] [6][7] These assays utilize fluorescent indicators that exhibit a change in fluorescence intensity upon binding to free intracellular calcium, allowing for real-time monitoring of receptor activation and inhibition. This document provides detailed protocols for performing calcium imaging assays to characterize the inhibitory effects of GV-196771A on NMDA receptor-mediated calcium influx.

Signaling Pathway of NMDA Receptor Activation and Inhibition by GV-196771A

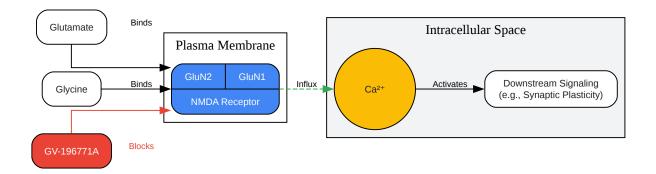


Methodological & Application

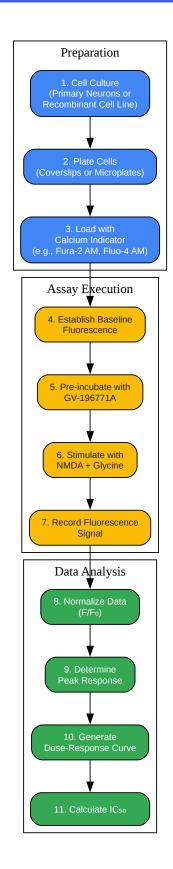
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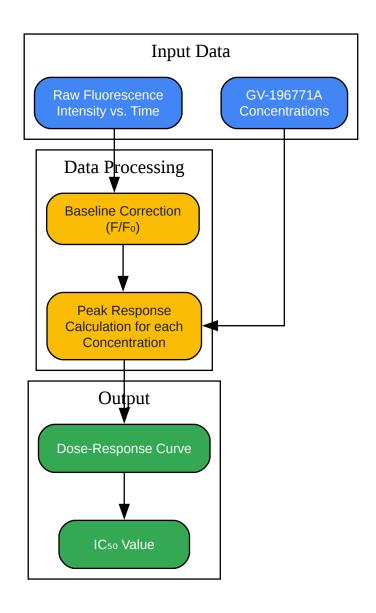
The activation of the NMDA receptor is a multi-step process. The binding of the neurotransmitter glutamate to its recognition site on the GluN2 subunit and a co-agonist (glycine or D-serine) to its site on the GluN1 subunit is required for channel opening. Upon binding of both agonists, and concurrent depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg²+) block, the channel opens, allowing the influx of cations, most notably Ca²+. This increase in intracellular calcium concentration ([Ca²+]i) triggers a cascade of downstream signaling events. **GV-196771A** acts as a competitive antagonist at the glycine binding site, preventing the co-agonist from binding and thereby inhibiting channel opening and the subsequent calcium influx.











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